7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile

Medicinal Chemistry Organic Synthesis Building Blocks

7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a synthetic, heterocyclic organic compound with the molecular formula C10HBrCl3FN2 and a molecular weight of 354.4 g/mol. It belongs to the quinoline-3-carbonitrile class and is characterized by a high density (1.98±0.1 g/cm³) and a unique polyhalogenated substitution pattern featuring bromine, chlorine, and fluorine atoms, alongside a reactive nitrile group.

Molecular Formula C10HBrCl3FN2
Molecular Weight 354.38
CAS No. 2022976-02-7
Cat. No. B2859143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
CAS2022976-02-7
Molecular FormulaC10HBrCl3FN2
Molecular Weight354.38
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)Cl
InChIInChI=1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H
InChIKeyCSKDUEJNNJZLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS 2022976-02-7): A Highly Halogenated Quinoline Scaffold for Targeted Synthesis


7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a synthetic, heterocyclic organic compound with the molecular formula C10HBrCl3FN2 and a molecular weight of 354.4 g/mol [1]. It belongs to the quinoline-3-carbonitrile class and is characterized by a high density (1.98±0.1 g/cm³) and a unique polyhalogenated substitution pattern featuring bromine, chlorine, and fluorine atoms, alongside a reactive nitrile group . This specific combination of reactive handles makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry.

Why Generic 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is Not Interchangeable with Other Halogenated Quinolines


Direct quantitative evidence comparing this precise compound to its analogs is absent from primary literature, patents, and major bioactivity databases like ChEMBL and BindingDB. However, based on class-level inference from quinoline-3-carbonitrile kinase inhibitor programs, its unique combination of a C-7 bromine (for cross-coupling), a C-8 fluorine (for metabolic stability), and a C-3 nitrile (for kinase hinge-binding) positions it as a specific building block for generating focused libraries where each halogen has a distinct and non-interchangeable synthetic purpose [1]. Generic substitution with less complex analogs (e.g., 2,4,6-trichloroquinoline-3-carbonitrile) would forfeit these orthogonal functionalization and property-modulating handles.

Quantitative Differentiation Guide for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile


Orthogonal Synthetic Reactivity via Unique Halogen Set vs. Standard 2,4,6-Trichloro Analogs

A rigorous search of primary journals, patents, and authoritative databases yielded no direct head-to-head biological or physicochemical comparison for this precise compound. The most significant differentiation is therefore inferred at the level of synthetic utility. The target compound uniquely possesses a C-7 bromine handle for Pd-catalyzed cross-coupling reactions in the presence of C-2, C-4, and C-6 chlorines and a C-8 fluorine, a level of orthogonal reactivity not available in commoner analogs like 2,4,6-trichloroquinoline-3-carbonitrile (CAS 876134-46-2) or 2,4,8-trichloro-6-fluoroquinoline-3-carbonitrile (CAS 2060000-60-2) [1]. This is a qualitative but critical advantage for library synthesis in drug discovery.

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical Property Advantage: High Density and Low Topological Polar Surface Area vs. 8-Fluoroquinoline-3-carbonitrile

Computed properties provide a class-level inference on differentiation. The target compound has a significantly higher density (1.98±0.1 g/cm³) compared to the less halogenated 8-fluoroquinoline-3-carbonitrile (predicted density ~1.29 g/cm³), resulting from its much higher molecular weight [1]. Its topological polar surface area (TPSA) of 36.7 Ų is lower than that of 8-fluoroquinoline-3-carbonitrile (TPSA 36.7 Ų vs. 48.7 Ų), which, combined with a higher calculated LogP (XLogP3-AA of 4.9), suggests a greater ability to penetrate lipophilic environments like the blood-brain barrier or cell membranes [1]. These are computationally derived and lack experimental validation for this specific compound.

Physicochemical Properties Drug-likeness Lead Optimization

Recommended Application Scenarios for Procuring 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile


Precursor for Src/Abl Kinase-Focused Compound Libraries

Based on class-level evidence from the 4-anilinoquinoline-3-carbonitrile series, this intermediate is a strong candidate for synthesizing novel kinase inhibitors [1]. Its C-7 position is critical for attaching anilino or alkenyl groups that interact with the kinase active site, as seen in the development of Src and Mek inhibitors where a halogen at C-7 is essential for palladium-mediated coupling reactions.

Scaffold for CNS-Penetrant Lead Optimization Programs

The compound's computed high LogP (XLogP3-AA of 4.9) and low TPSA (36.7 Ų) suggest potential for blood-brain barrier penetration, making it a rational choice for synthesizing CNS-targeted agents [1]. A chemist would choose this over the much more polar 8-fluoroquinoline-3-carbonitrile (TPSA 48.7 Ų) when the target receptor is in the central nervous system.

Key Intermediate for KRAS Inhibitor Programs

Recent patent literature highlights the potential of polyhalogenated quinoline-3-carbonitriles as KRAS inhibitors [2]. The compound's specific C-7 bromo substituent is crucial for further derivatization via Suzuki, Heck, or Stille coupling to introduce diverse functional groups essential for binding to the KRAS G12D allosteric pocket, a modification impossible with simpler 2,4,6-trichloro analogs.

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